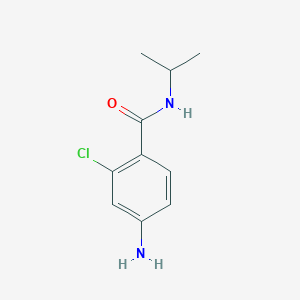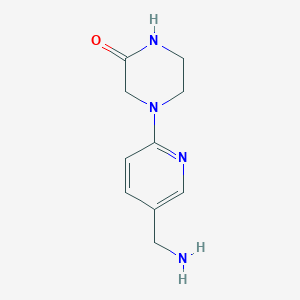
N'-Hydroxy-2-(3,4-diméthoxyphényl)éthanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and an acetamidine group
Applications De Recherche Scientifique
2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It can be used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a Beckmann rearrangement to yield the desired acetamidine derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the rearrangement process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the acetamidine group to an amine.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in neurotransmitter metabolism, thereby modulating neurological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the acetamidine group. It is known for its psychoactive properties and is found in certain plant species.
3,4-Dimethoxybenzaldehyde: This is a precursor in the synthesis of 2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine and shares the methoxy-substituted phenyl ring.
Uniqueness
2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine is unique due to the presence of both methoxy groups and the acetamidine moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
42191-48-0 |
|---|---|
Formule moléculaire |
C10H14N2O3 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H14N2O3/c1-14-8-4-3-7(5-9(8)15-2)6-10(11)12-13/h3-5,13H,6H2,1-2H3,(H2,11,12) |
Clé InChI |
WJFPRBYVVFXVFB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=NO)N)OC |
SMILES isomérique |
COC1=C(C=C(C=C1)C/C(=N\O)/N)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CC(=NO)N)OC |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



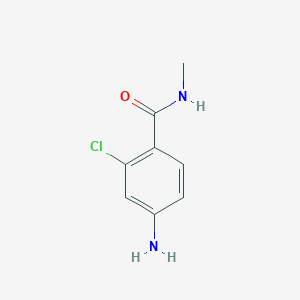



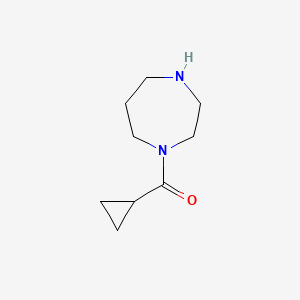
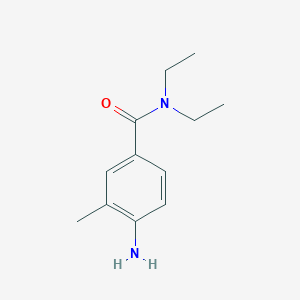
![[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B1284615.png)


